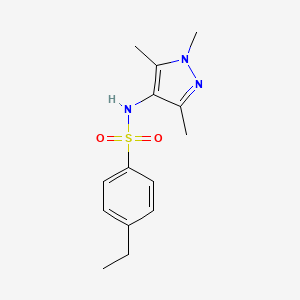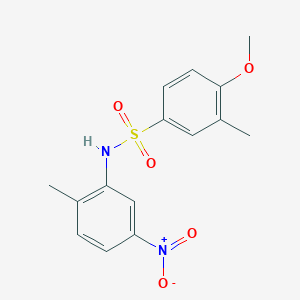![molecular formula C16H16ClNOS B5763532 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamide compounds and is commonly used as a reagent in organic synthesis. CDDP has also been found to have potential applications in the medical field, particularly in cancer research, due to its unique mechanism of action.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the formation of DNA adducts, which are covalent bonds between 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the production of reactive oxygen species (ROS), which further contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the expression of several genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide also has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in experiments. Additionally, its effectiveness can be limited by the development of drug resistance in cancer cells.
将来の方向性
Several future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide are possible. One potential direction is the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide with improved anticancer activity and reduced toxicity. Another direction is the investigation of the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide in combination with other anticancer agents to improve its effectiveness. Additionally, further research is needed to better understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.
合成法
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction of 4-chlorothiophenol with 3,4-dimethylaniline in the presence of a base such as sodium hydride. This results in the formation of 2-(4-chlorophenylthio)-N-(3,4-dimethylphenyl)acetamide. The second step involves the addition of acetic anhydride to the reaction mixture, which leads to the formation of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXHDJKRHPNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)


![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)